5-(Aminomethyl)quinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNQWCOAYXOQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629733 | |

| Record name | 5-(Aminomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81748-72-3 | |

| Record name | 5-(Aminomethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Aminomethyl)quinolin-8-ol: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 5-(Aminomethyl)quinolin-8-ol, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical identity, physicochemical properties, synthesis, and significant applications, grounding all claims in authoritative scientific data.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (oxine) core is a privileged scaffold in medicinal chemistry and material science.[1][2] Its defining characteristic is its potent ability to act as a bidentate chelating agent, forming stable complexes with a wide array of metal ions.[1][3] This chelation capability is central to the diverse biological activities exhibited by its derivatives, which include antimicrobial, anticancer, antifungal, and neuroprotective effects.[2][4][5]

This compound emerges as a particularly valuable derivative. The introduction of an aminomethyl group at the C-5 position provides a reactive handle for further synthetic elaboration, enabling the development of novel conjugates and targeted therapeutic agents. This functionalization transforms the basic oxine structure into a versatile building block for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.[6]

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.

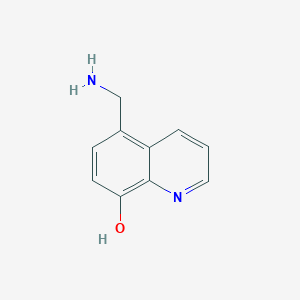

Chemical Structure

The molecule consists of a quinoline ring system substituted with a hydroxyl group at the C-8 position and an aminomethyl group at the C-5 position. This specific arrangement of the hydroxyl group and the quinoline nitrogen is responsible for its characteristic chelating properties.

Caption: 2D Chemical Structure of this compound.

Core Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 81748-72-3 | [7] |

| Molecular Formula | C₁₀H₁₀N₂O | [7] |

| Molecular Weight | 174.20 g/mol | [7] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)CN | [7] |

| InChI | InChI=1S/C10H10N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6,11H2 | [7] |

| InChIKey | KMNQWCOAYXOQKY-UHFFFAOYSA-N | [7] |

Physicochemical and Computed Properties

The physicochemical properties of a compound govern its solubility, membrane permeability, and overall suitability for drug development. The data presented below are computationally derived and provide a strong baseline for experimental design.

| Property | Value | Significance | Source |

| XLogP3 | 0.9 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [7] |

| Topological Polar Surface Area (TPSA) | 59.1 Ų | Suggests good potential for oral bioavailability, as it is below the 140 Ų threshold often used in drug design. | [7][8] |

| Hydrogen Bond Donors | 2 | The -OH and -NH₂ groups can donate hydrogen bonds, influencing solubility and receptor binding. | [7] |

| Hydrogen Bond Acceptors | 3 | The quinoline nitrogen, hydroxyl oxygen, and amine nitrogen can accept hydrogen bonds. | [7][8] |

| Rotatable Bond Count | 1 | Low rotational freedom contributes to a more defined conformation, which can be advantageous for specific receptor binding. | [7] |

| Appearance | Solid (predicted) | Typical for heterocyclic compounds of this molecular weight. | [9] |

| Melting Point | 279 °C (dec.) (for dihydrochloride salt) | The high melting point of the salt form indicates strong intermolecular forces and ionic character. |

Synthesis and Characterization

Synthetic Strategy: A Modular Approach

The synthesis of aminomethylated 8-hydroxyquinolines is often achieved through variations of the Mannich reaction or via multi-step sequences starting from functionalized precursors.[1][10][11] A robust and common strategy involves the chemical modification of a pre-existing quinoline core, which allows for precise control over the position of the aminomethyl group.

One effective pathway begins with 5-(chloromethyl)quinolin-8-ol, which serves as a reactive electrophile for nucleophilic substitution by an amine source. This method is direct and avoids the sometimes harsh conditions of classical Mannich reactions.

Caption: Synthetic Workflow for this compound.

Experimental Protocol: Synthesis from 5-(Chloromethyl)quinolin-8-ol Hydrochloride

This protocol describes a representative synthesis. As a self-validating system, it includes steps for reaction monitoring and product confirmation.

Materials:

-

5-(Chloromethyl)quinolin-8-ol hydrochloride (1.0 eq)

-

Aqueous ammonia (28-30%) or Ammonium Hydroxide (excess, ~10-20 eq)

-

Ethanol (or other suitable polar solvent)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-(chloromethyl)quinolin-8-ol hydrochloride (1.0 eq) in ethanol.

-

Rationale: Ethanol is chosen as a solvent due to its ability to dissolve the starting material upon heating and its compatibility with the aqueous base.

-

-

Amine Addition: Add an excess of aqueous ammonia to the suspension. The reaction is often exothermic; addition may be controlled using an ice bath if necessary.

-

Rationale: A large excess of ammonia is used to drive the reaction to completion and minimize the formation of secondary and tertiary amine byproducts. It also acts as a base to neutralize the hydrochloride salt.

-

-

Reaction Progression: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for several hours (typically 2-6 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Heating increases the rate of nucleophilic substitution. TLC is a critical in-process control to ensure the reaction has gone to completion, preventing unnecessary energy expenditure and byproduct formation.

-

-

Workup and Extraction: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate. Neutralize any remaining acid with a saturated solution of sodium bicarbonate until the aqueous layer is slightly basic (pH ~8-9).

-

Rationale: This step partitions the desired product, which is more soluble in the organic layer at a neutral to basic pH, from inorganic salts and excess ammonia.

-

-

Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Rationale: Multiple extractions ensure maximum recovery of the product. The brine wash removes residual water, and drying with sodium sulfate prepares the solution for solvent removal.

-

-

Purification: Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product. Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Rationale: Purification is essential to remove unreacted starting materials and any byproducts, ensuring the final compound's identity and purity for subsequent applications.

-

Spectroscopic Confirmation

While specific spectral data must be acquired experimentally, the structure of this compound allows for predictable spectroscopic signatures.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the quinoline ring system, a characteristic singlet for the benzylic methylene (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

-

FT-IR: Key vibrational bands would include broad O-H and N-H stretching peaks (~3400-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and characteristic C=C/C=N stretching in the fingerprint region (~1600-1400 cm⁻¹).[12][13]

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺) corresponding to the calculated molecular weight (174.20 Da).[7]

Applications in Research and Drug Development

The unique combination of a metal-chelating pharmacophore and a synthetically versatile aminomethyl handle makes this compound a valuable platform for developing targeted therapies.

-

Anticancer Agent Development: Derivatives of 8-hydroxyquinoline have shown potent anticancer activity.[14][15] The core scaffold can induce apoptosis and inhibit cell proliferation, sometimes through mechanisms involving the generation of reactive oxygen species (ROS) or the inhibition of key enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[14][16] The aminomethyl group on this compound can be used to attach tumor-targeting moieties or to modify physicochemical properties to enhance efficacy and selectivity.[16]

-

Antimicrobial and Antifungal Research: 8-Hydroxyquinoline and its derivatives are well-documented antimicrobial and antifungal agents.[3][5] Their activity is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism.[3] Fibrous materials incorporating related compounds have demonstrated strong antibacterial efficacy against pathogens like S. aureus and antifungal activity against C. albicans.[3][5]

-

Corrosion Inhibition: The nitrogen and oxygen atoms in the quinoline structure allow it and its derivatives to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, an application of interest in material science.[12]

Safety and Handling

Proper handling is crucial when working with any active chemical compound. The information below is aggregated from safety data sheets for 8-hydroxyquinoline and its closely related derivatives.

| Precaution Category | Guideline | Source |

| GHS Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Can be toxic if swallowed. | [8][17] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and a lab coat. Use a respirator if dust is generated. | [17][18][19] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [17][18][20] |

| Storage | Store locked up in a tightly closed container in a cool, dry place. The compound may be light-sensitive. | [17][18] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. | [17][19][20] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [17][19][20] |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. Avoid release to the environment. | [17][18] |

Conclusion

This compound is more than a simple chemical; it is a strategic molecular tool. Its inherent properties, derived from the 8-hydroxyquinoline scaffold, grant it significant biological potential. The addition of the C-5 aminomethyl group provides a gateway for rational drug design, allowing for the creation of sophisticated derivatives with tailored therapeutic profiles. For researchers in medicinal chemistry and material science, this compound represents a foundational element for innovation in the development of novel anticancer agents, antimicrobials, and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes - ProQuest [proquest.com]

- 7. This compound | C10H10N2O | CID 23008755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Amino-8-hydroxyquinoline dihydrochloride | C9H10Cl2N2O | CID 16211947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Aminoquinolin-8-ol | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. mmbio.byu.edu [mmbio.byu.edu]

- 19. fishersci.com [fishersci.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of 5-(Aminomethyl)quinolin-8-ol from 8-Hydroxyquinoline: A Technical Guide

Abstract: This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for the preparation of 5-(Aminomethyl)quinolin-8-ol, a valuable chelating agent and building block in medicinal chemistry, starting from the readily available precursor, 8-hydroxyquinoline. The document details a two-step synthetic strategy involving an initial chloromethylation at the C-5 position, followed by a highly efficient Gabriel synthesis to install the primary amine. This guide is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also critical insights into the underlying chemical principles, reaction mechanisms, and rationale behind the chosen methodologies to ensure reproducibility and success.

Introduction and Strategic Overview

8-Hydroxyquinoline (Oxine) is a privileged scaffold in medicinal chemistry and materials science, primarily due to its exceptional ability to chelate a wide range of metal ions.[1][2] This chelating property is central to its diverse biological activities, which include antimicrobial, anticancer, and neuroprotective effects.[3][4] Functionalization of the 8-hydroxyquinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of an aminomethyl group at the C-5 position yields this compound, a key derivative that incorporates a primary amine handle suitable for further elaboration into more complex molecules, such as multitargeted ligands or drug conjugates.[5]

While direct aminomethylation of phenols and their analogues can often be achieved via the Mannich reaction, this approach with 8-hydroxyquinoline typically results in substitution at the C-7 position (ortho to the activating hydroxyl group).[6][7] To achieve regioselective synthesis of the C-5 isomer, a more controlled, multi-step approach is required.

This guide details a validated two-step synthetic pathway:

-

Electrophilic Chloromethylation: Introduction of a chloromethyl group at the C-5 position of 8-hydroxyquinoline. This step installs a reactive electrophilic handle at the desired location.

-

Gabriel Synthesis: Conversion of the resulting 5-chloromethyl intermediate into the target primary amine. This classic method is selected for its efficiency and its ability to prevent the common side reaction of over-alkylation, thus ensuring a clean conversion to the desired primary amine.[8][9]

This strategy provides a reliable and scalable route to high-purity this compound.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, proceeding from the starting material through a key intermediate to the final product.

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 5-Chloromethyl-8-hydroxyquinoline Hydrochloride

The first critical step is the regioselective functionalization of the 8-hydroxyquinoline core. The powerful electron-donating effect of the C-8 hydroxyl group activates the aromatic system towards electrophilic substitution, primarily at the C-5 (para) and C-7 (ortho) positions. By employing a mixture of paraformaldehyde and concentrated hydrochloric acid, an in-situ generated electrophile, believed to be a chloromethyl cation equivalent, is introduced. While a mixture of isomers is possible, reaction conditions can be optimized to favor the formation of the C-5 substituted product.[10]

Experimental Protocol

This protocol is adapted from established literature procedures for the chloromethylation of 8-hydroxyquinoline.[10][11]

Materials:

-

8-Hydroxyquinoline

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Ethanol

-

Diethyl ether

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas outlet, suspend 8-hydroxyquinoline (1.0 eq) in concentrated hydrochloric acid.

-

Add paraformaldehyde (1.2 eq) to the suspension.

-

Heat the reaction mixture to 60-70 °C with vigorous stirring. A gentle stream of hydrogen chloride gas can be bubbled through the mixture to maintain acidic conditions and drive the reaction.

-

Maintain the temperature and stirring for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as its hydrochloride salt.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the resulting pale-yellow solid under vacuum to yield 5-chloromethyl-8-hydroxyquinoline hydrochloride. This intermediate is often used in the next step without further purification.

Data Summary: Chloromethylation

| Parameter | Value/Condition | Rationale & Notes |

| 8-HQ : Paraformaldehyde | 1 : 1.2 (molar ratio) | A slight excess of the formaldehyde source ensures complete consumption of the starting material. |

| Solvent/Reagent | Concentrated HCl | Acts as both the solvent and a reactant to generate the electrophile and form the hydrochloride salt of the product, aiding precipitation. |

| Temperature | 60-70 °C | Provides sufficient energy to overcome the activation barrier without promoting excessive side product formation. |

| Reaction Time | 4-6 hours | Typical duration for achieving high conversion. Progress should be monitored. |

| Workup | Precipitation & Filtration | The hydrochloride salt is poorly soluble in the cold reaction medium, allowing for simple isolation. |

| Expected Yield | 60-75% | Yields can vary based on the precise control of reaction conditions. |

Part II: Gabriel Synthesis of this compound

With the reactive 5-chloromethyl intermediate in hand, the next stage is the conversion of the chloromethyl group into a primary aminomethyl group. Direct amination with ammonia is often plagued by polyalkylation, leading to mixtures of primary, secondary, and tertiary amines. The Gabriel synthesis provides an elegant solution to this problem.[12] It employs the phthalimide anion as an ammonia surrogate.[13] This bulky nucleophile reacts with the primary alkyl halide in an SN2 reaction. Due to steric hindrance and electronic effects, the resulting N-alkylated phthalimide does not undergo further alkylation.[9] The primary amine is then cleanly liberated in a subsequent hydrolysis or hydrazinolysis step.[8]

Mechanism of the Gabriel Synthesis

The reaction proceeds in two distinct phases: nucleophilic substitution followed by cleavage.

Caption: Mechanism of the Gabriel synthesis pathway.

Experimental Protocol

Step 2a: Synthesis of 2-((8-hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione

Materials:

-

5-Chloromethyl-8-hydroxyquinoline hydrochloride

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 5-chloromethyl-8-hydroxyquinoline hydrochloride (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium phthalimide (1.1 eq) to the solution in one portion.

-

Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water.

-

A solid precipitate of the N-alkylated phthalimide will form. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step 2b: Hydrazinolysis to Liberate the Primary Amine

Materials:

-

2-((8-hydroxyquinolin-5-yl)methyl)isoindoline-1,3-dione (from Step 2a)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Suspend the N-alkylated phthalimide intermediate (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 2-4 hours. During this time, a dense white precipitate of phthalhydrazide will form.[8]

-

Cool the reaction mixture to room temperature and then filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

-

Combine the filtrate and the ethanol washings. Remove the solvent under reduced pressure (rotary evaporation).

-

The crude residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Data Summary: Gabriel Synthesis

| Parameter | Value/Condition | Rationale & Notes |

| Step 2a: Solvent | Anhydrous DMF | A polar aprotic solvent that is ideal for SN2 reactions, effectively solvating the potassium cation. |

| Step 2a: Temperature | 80-90 °C | Accelerates the rate of the SN2 reaction between the alkyl halide and the phthalimide anion. |

| Step 2b: Reagent | Hydrazine Hydrate | A strong nucleophile that efficiently cleaves the imide to form the highly stable phthalhydrazide ring, driving the reaction to completion.[14] |

| Step 2b: Solvent | Ethanol | An effective solvent for the reactants and facilitates the precipitation of the phthalhydrazide byproduct upon its formation. |

| Purification | Recrystallization/Chromatography | Necessary to remove any remaining impurities and isolate the final product in high purity. |

| Expected Overall Yield | 70-85% (from intermediate) | The Gabriel synthesis is typically a high-yielding two-step process. |

Optional: Boc-Protection of the Final Product

For applications in multi-step synthesis, such as peptide coupling or other reactions where the primary amine's nucleophilicity could be problematic, it is often necessary to protect it. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[15][16]

The protection can be readily achieved by reacting this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent such as dichloromethane (DCM) or a THF/water mixture.[17]

Conclusion

The synthesis of this compound from 8-hydroxyquinoline is most reliably and regioselectively achieved through a two-stage process. The initial chloromethylation of 8-hydroxyquinoline provides the key 5-substituted intermediate, which is then cleanly converted to the target primary amine via the Gabriel synthesis. This pathway circumvents the selectivity and over-reaction issues associated with more direct methods. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the successful and reproducible synthesis of this important chemical building block.

References

-

MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from 1][6]

- Thi-Nga, D. (n.d.). Catalytic Reduction of Nitriles.

- Wikipedia. (n.d.). Nitrile reduction.

- Organic Chemistry. (n.d.). Nitrile Reduction.

- Chemguide. (n.d.). reduction of nitriles.

- PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

- ACS Publications. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters.

- ResearchGate. (n.d.). New complexone derivatives of 8-hydroxyquinoline obtained under Mannich conditions.

- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- MDPI. (n.d.). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products.

- (n.d.). Syntheses and transformations of nitrogen-containing naphthol analogues.

- ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis.

- Guidechem. (2024). How to improve the synthesis method of 5-chloro-8-hydroxyquinoline.

- ResearchGate. (n.d.). Synthetic scheme for the synthesis of 5-chloromethyl-8-quinoline hydrochloride (2).

- ACS Publications. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.

- Wikipedia. (n.d.). Gabriel synthesis.

- PubMed Central. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.

- Chemistry LibreTexts. (2023). Gabriel Synthesis.

- Chemistry Steps. (n.d.). The Gabriel Synthesis.

- Master Organic Chemistry. (2025). The Gabriel Synthesis.

- ChemicalBook. (n.d.). 5-Amino-8-hydroxyquinoline synthesis.

- ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Organic Chemistry Portal. (n.d.). Gabriel Synthesis.

- (n.d.). Boc Protection - Common Conditions.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- PubChem. (n.d.). This compound.

- MDPI. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound | C10H10N2O | CID 23008755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Gabriel Synthesis [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 17. Boc Protection - Common Conditions [commonorganicchemistry.com]

A Technical Guide to the Mechanism of Action of 5-(Aminomethyl)quinolin-8-ol

Executive Summary

5-(Aminomethyl)quinolin-8-ol is a synthetic organic compound belonging to the 8-hydroxyquinoline (8HQ) class of molecules. Its mechanism of action is primarily rooted in its potent ability to act as a bidentate chelator of transition metal ions, a characteristic conferred by the nitrogen atom of its quinoline ring and the adjacent hydroxyl group. This chelation is not a passive sequestration but an active intervention in metallobiology, leading to profound downstream effects. Most notably, derivatives of this compound have been identified as selective mitochondrial iron chelators, capable of mitigating iron-induced oxidative stress and neuronal death.[1][2] This primary mechanism is complemented by potential secondary activities, including enzyme inhibition and antioxidant effects, making this compound and its analogs compelling candidates for therapeutic development, particularly in the context of neurodegenerative diseases characterized by metal dyshomeostasis.[1][3] This guide provides an in-depth exploration of its core mechanistic principles, supported by validated experimental protocols for its study.

The 8-Hydroxyquinoline Scaffold: A Foundation for Metal-Targeted Therapeutics

The 8-hydroxyquinoline (8HQ) moiety is a privileged scaffold in medicinal chemistry. It consists of a pyridine ring fused to a phenol, with the hydroxyl group at position 8.[3] This specific arrangement creates a powerful and spatially ideal binding site for divalent metal ions.[4] Metal ions like iron (Fe), copper (Cu), and zinc (Zn) are not merely trace elements; they are critical cofactors for a vast array of enzymes and proteins, essential for processes ranging from cellular respiration to DNA synthesis.[5] However, the dysregulation of metal homeostasis is a key pathological feature in many diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's, as well as in cancer and microbial infections.[2][4] The therapeutic strategy of using 8HQ derivatives, therefore, is to restore this metal balance, either by sequestering excess toxic metals or by redistributing them to where they are needed.[4]

Physicochemical Profile of this compound

The biological activity of a compound is intrinsically linked to its chemical structure and physical properties. The aminomethyl group at the 5-position modifies the parent 8HQ scaffold, influencing its solubility, lipophilicity, and potentially its target engagement.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem[6] |

| Molecular Weight | 174.20 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 81748-72-3 | PubChem[6] |

| XLogP3 | 0.9 | PubChem[6] |

The positive XLogP3 value suggests a degree of lipophilicity, which is crucial for crossing biological membranes, including the blood-brain barrier—a necessary feature for drugs targeting neurodegenerative diseases.[2]

Core Mechanism of Action: Bidentate Metal Ion Chelation

The principal mechanism of action for this compound is its function as a metal ion chelator.[2][4] This process is highly specific to the 8-hydroxyquinoline core structure.

The Pharmacophore: A Bidentate "Claw"

The term "chelate" is derived from the Greek word for "claw," which aptly describes how the molecule binds to a metal ion. The nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the C8-hydroxyl group act as the two points of a claw (bidentate ligand), forming a stable five-membered ring structure with a central metal ion.[7] This interaction neutralizes the charge of the metal ion and forms a lipophilic complex that can more readily traverse cellular membranes.

Caption: Bidentate chelation of a metal ion by this compound.

Neuroprotection via Mitochondrial Iron Chelation

A critical insight into the mechanism of this compound class comes from studies on a close analog, 5-((methylamino)methyl)-8-hydroxyquinoline. Research has shown it to be a selective chelator of mitochondrial iron.[1] In many neurodegenerative diseases, an accumulation of iron within the mitochondria leads to excessive production of reactive oxygen species (ROS) via the Fenton reaction, causing oxidative damage and ultimately, cell death.[1][8]

By penetrating the mitochondria and chelating this labile iron pool, this compound can halt this toxic cascade. This protects sensitive neuronal populations, such as the substantia nigra pars compacta neurons implicated in Parkinson's disease, from oxidative damage and death.[1]

Caption: Neuroprotective mechanism via inhibition of iron-mediated oxidative stress.

Secondary and Associated Mechanisms

While metal chelation is the primary driver, the 8HQ scaffold is known to participate in other biological interactions.

-

Enzyme Inhibition: The structure of quinoline and its derivatives allows them to interact with the active sites of various enzymes. Some quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs) by intercalating into DNA, preventing the enzyme from accessing its substrate.[9] Other related structures inhibit enzymes like tyrosinase and cell cycle phosphatases such as Cdc25B.[10][11] This suggests a potential for this compound to act as an enzyme inhibitor, a mechanism that may or may not be dependent on its metal-chelating ability.

-

Antioxidant Activity: Beyond simply preventing the formation of ROS by chelating iron, the phenolic hydroxyl group on the 8HQ ring can potentially act as a direct radical scavenger, donating a hydrogen atom to neutralize free radicals.[5][7]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action, specific, well-controlled experiments are required. The following protocols provide a framework for investigating the metal-chelating properties of this compound.

Protocol: In Vitro Metal Chelation Assay (Spectrophotometric)

This protocol assesses the ability of the compound to chelate iron (Fe²⁺) in a cell-free system by measuring changes in absorbance.

Principle: Many metal indicators form a colored complex with a specific metal ion. A chelating agent will compete with the indicator for the metal ion, causing a decrease in the absorbance of the metal-indicator complex. Here, Ferrozine is used as the indicator for Fe²⁺.

Materials:

-

This compound

-

Ferrozine solution (5 mM in HEPES buffer)

-

FeSO₄·7H₂O solution (2 mM in water)

-

HEPES buffer (20 mM, pH 7.4)

-

96-well microplate

-

Microplate spectrophotometer

Methodology:

-

Preparation of Reagents: Prepare fresh solutions of the compound at various concentrations (e.g., 1 µM to 1 mM) in HEPES buffer. Prepare the FeSO₄ solution immediately before use to minimize oxidation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

140 µL of HEPES buffer

-

20 µL of the compound solution (or buffer for control)

-

20 µL of FeSO₄ solution

-

-

Initiation: Mix gently and incubate for 5 minutes at room temperature to allow for chelation.

-

Color Development: Add 20 µL of Ferrozine solution to each well. The solution will turn magenta as Ferrozine binds to any remaining free Fe²⁺.

-

Measurement: Incubate for 10 minutes, then measure the absorbance at 562 nm.

-

Calculation: The percentage of chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100

-

A_control is the absorbance of the well without the compound.

-

A_sample is the absorbance of the well with the compound.

-

-

Controls:

-

Negative Control: Reaction mixture without the compound.

-

Positive Control: A known strong iron chelator like EDTA.

-

Blank: Reaction mixture without FeSO₄ to correct for background absorbance.

-

Causality and Validation: This protocol is self-validating. A dose-dependent decrease in absorbance at 562 nm directly indicates that the compound is sequestering Fe²⁺, preventing it from binding to Ferrozine. The inclusion of EDTA as a positive control confirms the assay is working correctly.

Caption: Experimental workflow for the in vitro spectrophotometric chelation assay.

Therapeutic Potential and Applications

The targeted mechanism of this compound makes it a highly attractive candidate for drug development in several areas:

-

Neurodegenerative Diseases: As demonstrated, its ability to chelate excess mitochondrial iron is a direct therapeutic strategy for diseases like Parkinson's and Friedreich's ataxia.[1]

-

Anticancer Therapy: Cancer cells often have a higher demand for metals like iron and copper. Chelating these metals can disrupt cancer cell proliferation and metabolism.[4]

-

Antimicrobial Agents: By sequestering essential metal ions, 8HQ derivatives can inhibit the growth of bacteria and fungi.[3][12]

Conclusion and Future Directions

The mechanism of action of this compound is centered on its robust and specific ability to chelate transition metal ions, particularly iron. This primary action leads to significant downstream biological effects, most notably the mitigation of oxidative stress, which forms the basis of its neuroprotective potential. While secondary mechanisms like enzyme inhibition may also contribute to its overall pharmacological profile, its role as a metal chelator is the core directive.

Future research should focus on elucidating the full spectrum of its metal-binding profile (e.g., Cu²⁺, Zn²⁺), quantifying its ability to cross the blood-brain barrier, and identifying specific enzyme targets to build a complete picture of its therapeutic utility.

References

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- scavenging metal chelating: Topics by Science.gov. Science.gov.

- The novel mitochondrial iron chelator 5-((methylamino)methyl)

- Synthetic scheme for the synthesis of 5-chloromethyl-8-quinoline hydrochloride (2).

- Synthesis of 7-(Aminomethyl)

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- How can we do metal chelation study in in-vitro setup (in physical/chemical assay or cell based assay)?

- This compound | C10H10N2O | CID 23008755. PubChem.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central.

- Metal Ions, Metal Chelators and Metal Chel

- Quinoline-based compounds can inhibit diverse enzymes th

- 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applic

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

- Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

- What is the mechanism of action of 8-Hydroxyquinoline. ChemicalBook.

- Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI.

- Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. PubMed.

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N

Sources

- 1. The novel mitochondrial iron chelator 5-((methylamino)methyl)-8-hydroxyquinoline protects against mitochondrial-induced oxidative damage and neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C10H10N2O | CID 23008755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. dovepress.com [dovepress.com]

- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism | MDPI [mdpi.com]

- 11. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

5-(Aminomethyl)quinolin-8-ol and its derivatives' biological activity

An In-depth Technical Guide to the Biological Activity of 5-(Aminomethyl)quinolin-8-ol and its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its potent and diverse biological activities. This is largely attributed to its exceptional metal-chelating capabilities. This technical guide provides an in-depth exploration of this compound, a key derivative of the 8-HQ family, and its analogues. We will dissect its synthesis, multifaceted biological activities—including anticancer, antimicrobial, and neuroprotective properties—and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to guide future research and development.

The 8-Hydroxyquinoline Core: A Foundation of Biological Versatility

The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring.[1] This unique structure confers a remarkable ability to act as a bidentate chelating agent, forming stable complexes with a wide array of divalent and trivalent metal ions, such as copper (Cu²⁺), iron (Fe³⁺), and zinc (Zn²⁺).[2] The biological significance of this chelation is profound; by sequestering metal ions essential for the function of various enzymes and cellular processes, 8-HQ derivatives can disrupt the homeostasis of pathogenic organisms and cancer cells.[3][4] This fundamental property is the primary driver behind the broad spectrum of activities observed in this class of compounds, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects.[1][4][5] The aminomethyl modification at the 5-position further enhances these properties, creating a potent pharmacophore for targeted therapeutic development.

Synthesis of this compound Derivatives

The introduction of an aminomethyl group onto the 8-hydroxyquinoline scaffold is most commonly achieved through aminomethylation techniques like the Mannich or Betti reactions. These methods offer a versatile and efficient route to a wide range of derivatives.

General Synthetic Approach: The Mannich Reaction

The Mannich reaction is a cornerstone for synthesizing these compounds. It involves the aminoalkylation of the acidic proton at the C-7 position of the 8-hydroxyquinoline ring (or C-5 for some precursors) using formaldehyde (or its equivalent, paraformaldehyde) and a primary or secondary amine.[6]

Generalized Protocol for Mannich-type Synthesis of 7-(Aminomethyl)-8-hydroxyquinoline Derivatives:

-

Reactant Preparation: Dissolve equimolar amounts of 8-hydroxyquinoline, the desired amine (e.g., dimethylamine, phenylamine), and paraformaldehyde in a suitable solvent, typically ethanol.[6]

-

Reaction: Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for initial condensation.

-

Reflux: Heat the reaction mixture to reflux for several hours (e.g., 2-3 hours) to drive the reaction to completion.[6]

-

Isolation: Upon cooling, the product often precipitates out of the solution.

-

Purification: The resulting precipitate is collected by filtration, washed with appropriate solvents (e.g., ethanol, H₂O), and dried to yield the final product.[7]

This approach allows for the creation of a diverse library of derivatives by simply varying the amine component, enabling extensive structure-activity relationship (SAR) studies.[8]

Caption: Generalized workflow for the synthesis of aminomethylated 8-hydroxyquinoline derivatives via the Mannich reaction.

Core Mechanism of Action: Metal Ion Chelation

The primary mechanism underpinning the biological activity of this compound and its derivatives is their ability to chelate metal ions.[3][4] Many essential enzymes in both mammalian cells and microbes rely on metal cofactors for their catalytic activity. By binding these ions, 8-HQ derivatives disrupt numerous vital cellular pathways.

-

Disruption of Microbial Metabolism: In bacteria and fungi, the sequestration of iron and copper inhibits enzymes involved in respiration and replication, leading to a potent antimicrobial effect.[2] For instance, 8-HQ has been shown to kill Mycobacterium tuberculosis in a copper-dependent manner.[9]

-

Induction of Apoptosis in Cancer Cells: In cancer cells, the formation of 8-HQ-metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and triggering programmed cell death (apoptosis).[3] Furthermore, chelation can inhibit metalloproteins crucial for tumor growth and proliferation.

-

Restoration of Metal Homeostasis: In neurodegenerative diseases like Alzheimer's, metal ion dysregulation contributes to oxidative damage and protein aggregation.[4][10] Lipophilic 8-HQ derivatives can cross the blood-brain barrier, sequester excess metal ions, and potentially restore metal homeostasis, thereby exerting a neuroprotective effect.[10]

Caption: The central role of metal ion chelation in the diverse biological activities of 8-HQ derivatives.

Key Biological Activities and Applications

Anticancer Activity

Derivatives of aminomethylated quinolin-8-ols exhibit significant cytotoxicity against a range of cancer cell lines. This has positioned them as promising candidates for oncological drug development.

The anticancer effect is often linked to the induction of apoptosis.[3] Studies have shown that these compounds can inhibit key regulators of cell survival. For instance, certain 7-((substituted-amino)methyl)quinolin-8-ol derivatives have been designed to inhibit the mouse double minute 2 (MDM2) and 4 (MDM4) proteins, which are critical negative regulators of the p53 tumor suppressor protein.[8]

Table 1: Representative Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-Amino-8-hydroxyquinoline (5A8Q) | HeLa (Cervical Cancer) | Cell Viability | Significant decrease | [11] |

| 5-Amino-8-hydroxyquinoline (5A8Q) | MCF-7 (Breast Cancer) | Cell Viability | Significant decrease | [11] |

| Clioquinol (an 8-HQ derivative) | Prostate Cancer | Proteasome Inhibition | Potent activity | [4] |

| MMRi62* | Leukemic Cell Lines | Apoptosis Induction | Cellular growth inhibition |[8] |

*MMRi62 is 7-((2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

Antimicrobial (Antibacterial & Antifungal) Activity

The 8-HQ scaffold is a well-established antimicrobial agent.[12] The aminomethyl modification can further enhance this activity. These compounds demonstrate broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[13] The mechanism is primarily through metal chelation, which deprives microbes of essential nutrients required for growth and enzyme function.[2][13]

Table 2: Representative Antimicrobial Activity Data

| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | Staphylococcus aureus | Antibacterial | Active | |

| 8-Hydroxyquinoline | Escherichia coli | Antibacterial | Active | |

| 7-Morpholinomethyl-8-hydroxyquinoline | Micrococcus flavus | MIC | 3.9 µg/ml | [13] |

| 5-Amino-8-hydroxyquinoline Mats | S. aureus & E. coli | Antibacterial | Good efficacy | [11] |

| 5-Amino-8-hydroxyquinoline Mats | C. albicans | Antifungal | Good efficacy | [11] |

| 8-Hydroxyquinoline Derivatives | Botrytis cinerea | Antifungal | Active | |

Neuroprotective Activity

The role of metal ions in neurodegenerative diseases is a critical area of research. An imbalance of metals like copper and zinc in the brain is linked to the aggregation of amyloid-beta plaques in Alzheimer's disease.[4] 8-HQ derivatives, due to their lipophilic nature and metal chelating ability, are being investigated as therapeutic agents to counteract this.[4][10] They can act as "metal chaperones," binding to excess metals in plaque-rich areas and redistributing them to depleted regions, thereby restoring homeostasis and protecting neurons from oxidative damage.[10]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

To assess the anticancer potential of newly synthesized this compound derivatives, the MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the concentration-dependent cytotoxic effect (IC₅₀ value) of a test compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium from a concentrated stock solution (in DMSO). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and potent class of bioactive compounds. Their efficacy stems from the fundamental metal-chelating property of the 8-hydroxyquinoline core, which is tunable through synthetic modifications. The robust anticancer, antimicrobial, and potential neuroprotective activities make them compelling lead structures for modern drug discovery programs.

Future research should focus on:

-

Selective Targeting: Synthesizing derivatives with enhanced selectivity for specific microbial or cancer-associated metalloenzymes to reduce off-target effects.

-

Mechanism Elucidation: Moving beyond chelation to fully understand the downstream signaling pathways these compounds modulate, particularly in the context of apoptosis and neuroinflammation.

-

In Vivo Studies: Translating the promising in vitro results into preclinical animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address critical unmet needs in oncology, infectious diseases, and neurology.

References

-

Al-Janabi, R. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4338. [Link]

-

El Haimouti, A., et al. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Moroccan Journal of Chemistry, 8(4), 8-4. [Link]

-

Al-Janabi, R. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

-

Song, Y., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 14, 2537–2550. [Link]

-

Gedawy, E. M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

-

Gedawy, E. M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

LookChem. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. LookChem. [Link]

-

ResearchGate. (n.d.). Synthetic scheme for the synthesis of 5-chloromethyl-8-quinoline hydrochloride (2). ResearchGate. [Link]

-

Video Abstract. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications. Dove Medical Press. [Link]

-

Tautermann, C. S., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ProQuest. (n.d.). Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy... ProQuest. [Link]

-

Aads, G., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Szakács, Z., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3328. [Link]

-

Uyar, T., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. [Link]

-

ResearchGate. (2025). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. ResearchGate. [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. autechindustry.com [autechindustry.com]

- 3. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes - ProQuest [proquest.com]

- 9. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer [mdpi.com]

- 12. rroij.com [rroij.com]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Metal Chelating Properties of 5-(Aminomethyl)quinolin-8-ol

Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science, largely owing to their potent metal chelating capabilities.[1][2][3] The introduction of functional groups onto the 8-HQ core allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a key derivative, 5-(Aminomethyl)quinolin-8-ol, providing a comprehensive technical overview of its synthesis, the theoretical basis of its metal chelation, and detailed, field-proven protocols for the characterization of its metal complexes. By elucidating the influence of the 5-aminomethyl substituent, this document serves as a foundational resource for researchers aiming to leverage this compound in drug discovery, fluorescent sensor development, and other advanced applications.

Introduction: The 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound featuring a hydroxyl group at the C8 position, peri to the ring nitrogen. This specific arrangement creates a powerful bidentate chelating site, capable of forming stable five-membered rings with a wide array of metal ions.[1][2] This chelation is the cornerstone of the diverse bioactivities of 8-HQ derivatives, which include antineurodegenerative, anticancer, and antimicrobial effects.[3][4] The formation of metal complexes dramatically alters the molecule's properties:

-

Lipophilicity: Chelation neutralizes the charge of the metal ion, increasing the lipophilicity of the resulting complex and enhancing its ability to cross biological membranes.

-

Redox Activity: The coordination environment can modulate the redox potential of the bound metal ion (e.g., Cu²⁺/Cu⁺, Fe³⁺/Fe²⁺), influencing biological redox cycles.

-

Photophysical Properties: The rigidification of the molecular structure upon chelation often leads to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1]

The strategic placement of substituents on the quinoline ring is a key strategy to modulate these properties. The 5-position is particularly important as it directly influences the electronic environment of the chelating core. The introduction of an aminomethyl group (-CH₂NH₂) at this position, creating this compound, is hypothesized to enhance aqueous solubility and provide an additional site for secondary interactions or further functionalization, thereby modifying the stability and selectivity of metal chelation.

Synthesis of this compound

The synthesis of this compound can be approached through several reliable synthetic routes. The most common methods involve either the amination of a pre-functionalized precursor or a direct aminomethylation via the Mannich reaction. Below is a detailed protocol based on the amination of 5-chloromethyl-8-hydroxyquinoline hydrochloride, a common and scalable approach.

Synthetic Workflow Diagram

Caption: Workflow for potentiometric determination of stability constants.

Detailed Steps:

-

Solution Preparation:

-

Prepare a stock solution of this compound (~1 mM) in a suitable solvent (e.g., 50:50 dioxane/water or 0.1 M KCl to maintain constant ionic strength).

-

Prepare stock solutions of the metal salts of interest (e.g., CuSO₄, ZnCl₂) (~0.5 mM) in the same solvent.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a carbonate-free strong base (e.g., 0.1 M NaOH).

-

-

System Calibration: Calibrate a high-precision pH electrode and meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Ligand Protonation Titration:

-

Pipette a known volume of the ligand stock solution into a thermostatted titration vessel. Add a known amount of standard HCl to protonate the ligand fully.

-

Titrate this solution with the standard NaOH solution, recording the pH after each incremental addition of base.

-

Causality Insight: This first titration determines the protonation constants (pKa values) of the ligand's functional groups (phenolic hydroxyl, quinoline nitrogen, and aminomethyl nitrogen). These values are essential for the subsequent complexation calculations, as the ligand competes with protons for the metal ion.

-

-

Metal-Ligand Titration:

-

In the same setup, pipette known volumes of the ligand and metal stock solutions (typically in a 2:1 or 3:1 ligand-to-metal ratio) into the vessel. Add the same amount of standard HCl as in the previous step.

-

Titrate with the standard NaOH solution, again recording pH versus the volume of base added. The resulting titration curve will be shifted to lower pH values compared to the ligand-only curve, as the metal ion displaces protons upon complex formation.

-

-

Data Analysis:

-

Use specialized software (e.g., Hyperquad, BEST) to analyze the titration curves. [5]The software fits the experimental data to a chemical model that includes protonation equilibria and various potential metal-ligand species (e.g., ML, ML₂, MLH).

-

The output of the analysis will be the refined pKa values for the ligand and the log K or log β values for the metal complexes.

-

Spectroscopic Analysis of Metal Chelation

UV-Visible absorption and fluorescence spectroscopy are powerful, complementary techniques for studying metal chelation. They can confirm complex formation, determine stoichiometry (e.g., via Job's plot), and in some cases, be used to calculate stability constants. [6]

Principle of Spectroscopic Changes

The 8-HQ scaffold possesses π→π* and n→π* electronic transitions. Upon chelation, the coordination of the lone pairs on the nitrogen and oxygen atoms to the metal ion alters the energy levels of these molecular orbitals. This typically results in:

-

UV-Vis Absorption: A bathochromic (red) shift of the absorption bands and changes in molar absorptivity.

-

Fluorescence Emission: A significant increase in fluorescence quantum yield (CHEF effect) and a potential shift in the emission maximum, as the rigid complex prevents non-radiative decay pathways that are active in the flexible free ligand. [1]

Experimental Protocol: Spectrofluorometric Titration

This protocol details how to observe the CHEF effect and determine the binding affinity.

-

Instrument Setup: Use a spectrofluorometer. Determine the optimal excitation wavelength (λ_ex) by measuring the excitation spectrum of a solution containing the ligand and an excess of the metal ion, with the emission monochromator set to the peak of the emission band.

-

Solution Preparation: Prepare a stock solution of this compound (e.g., 10 μM) in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4). Prepare a concentrated stock solution of the metal ion of interest (e.g., 1 mM ZnCl₂).

-

Titration:

-

Place the ligand solution in a quartz cuvette.

-

Record the initial fluorescence emission spectrum (scanning a range, e.g., 400-650 nm, using the predetermined λ_ex).

-

Make sequential, small-volume additions of the concentrated metal stock solution to the cuvette. After each addition, mix gently and record the new emission spectrum.

-

Causality Insight: As the metal ion concentration increases, it binds to the ligand, causing a progressive increase in fluorescence intensity until the ligand is saturated. The use of a concentrated metal stock minimizes dilution effects.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (λ_em) against the total concentration of the metal ion.

-

The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to calculate the dissociation constant (Kd), which is the reciprocal of the binding affinity constant (K_a).

-

Conclusion and Future Directions

This compound is a strategically designed derivative of the versatile 8-hydroxyquinoline scaffold. The addition of the aminomethyl group enhances its potential as a chelator for therapeutic and diagnostic applications by modifying its solubility and providing a handle for further conjugation. The methodologies detailed in this guide—from a robust synthetic protocol to the gold-standard techniques for quantifying metal-binding affinity and spectroscopic behavior—provide a comprehensive framework for researchers. By applying these protocols, scientists can rigorously characterize the coordination chemistry of this compound with various metal ions, paving the way for its rational application in the development of novel metal-targeted drugs, highly sensitive fluorescent probes for biological imaging, and advanced materials. Future work should focus on building a comprehensive database of stability constants for this ligand with a wide range of biologically and environmentally relevant metal ions and exploring the crystal structures of its metal complexes to provide definitive insights into its coordination geometry.

References

- Bretti, C., Cigala, C., De Stefano, C., Lando, G., & Sammartano, S. (2020). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 5(40), 25959–25971.

- Kaur, M., & Singh, M. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. Journal of Applicable Chemistry, 3(1), 244-253.

- Prado, D., et al. (2025). Potentiometric study of the stability constants for binary and ternary oxovanadium(IV) complexes with 8-hydroxyquinoline and some potential bidentate ligands.

-

Fülöp, A., Szakács, Z., & Fülöp, F. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

- Ding, W., et al. (2012). Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. Journal of Medicinal Chemistry, 55(23), 10574-10585.

- Yu, D., et al. (2008). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Tetrahedron, 64(49), 10986-10995.

-

Al-Busafi, S. N., Suliman, F. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]

- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.

-

Al-Busafi, S. N., Suliman, F. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. [Link]

Sources

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

An In-depth Technical Guide to the Fluorescence Properties of 5-(Aminomethyl)quinolin-8-ol

In the landscape of fluorescent molecules, the 8-hydroxyquinoline (8-HQ) scaffold stands out for its rich photophysical behavior and remarkable versatility. Its inherent ability to chelate metal ions, coupled with a fluorescence output that is exquisitely sensitive to its local environment, has made it a cornerstone in the development of chemical sensors and imaging agents.[1] this compound (AMQ) is a key derivative of this family, incorporating a reactive aminomethyl group at the C5 position. This functional handle not only modulates the core electronic properties of the quinoline ring but also serves as a crucial point of attachment for constructing more elaborate molecular probes.[2][3]

This guide provides a comprehensive exploration of the fluorescence properties of AMQ, intended for researchers and professionals in drug development and materials science. We will dissect its fundamental photophysical characteristics, explore the key factors that govern its fluorescence response, and detail its application as a powerful tool for scientific inquiry.

Caption: Chemical structure of this compound (AMQ).[4]

Section 1: Core Photophysical Properties

The fluorescence of 8-HQ and its derivatives is governed by a π-π* electronic transition. However, the parent 8-HQ molecule is weakly fluorescent in many environments. This is primarily due to a highly efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] Upon excitation, the proton from the hydroxyl group at the 8-position is transferred to the nitrogen atom of the quinoline ring. This process provides a rapid way for the molecule to return to the ground state without emitting a photon.

The introduction of substituents and, most importantly, the chelation of metal ions can block this ESIPT pathway, leading to a dramatic increase in fluorescence quantum yield—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1][6] This "turn-on" response is the foundation of its utility as a sensor.

Spectral Characteristics

The absorption and emission spectra of AMQ are characteristic of the 8-hydroxyquinoline core. While precise values are highly dependent on the environment, the following table summarizes typical spectral properties observed for related 8-HQ derivatives, providing a baseline for understanding AMQ.

| Property | Typical Range/Value | Conditions/Notes |

| Absorption Max (λ_abs) | ~315 - 330 nm | Corresponds to the π-π* transition of the quinoline ring. Can shift with solvent and pH.[7] |

| Emission Max (λ_em) | ~500 - 540 nm (upon metal chelation) | Significant Stokes shift. The free ligand is often weakly fluorescent or emits at a different wavelength.[8] |

| Stokes Shift | >150 nm | The large shift, a hallmark of ESIPT-capable molecules, minimizes self-absorption and enhances detection sensitivity. |

| Quantum Yield (Φf) | Low (<0.05) to High (>0.5) | Low for the free ligand. Increases substantially upon chelation with metal ions like Al³⁺ or Zn²⁺.[8][9] |

| Fluorescence Lifetime (τ) | ~4 - 24 ns | Varies significantly with the coordinated metal and local environment.[10] |

Environmental Sensitivity: The Role of Solvent and pH

The fluorescence of 8-HQ derivatives is profoundly influenced by the surrounding medium.

-

Solvent Polarity (Solvatochromism): Increasing solvent polarity typically causes a red-shift (a shift to longer wavelengths) in the emission spectrum. This is indicative of a π-π* transition where the excited state possesses a larger dipole moment than the ground state, leading to greater stabilization by polar solvent molecules. The interplay of hydrogen bonding between the fluorophore's hydroxyl and nitrogen groups and the solvent can also modulate the fluorescence output.[11]

-

pH Dependence: The protonation state of AMQ dictates its electronic structure and, consequently, its fluorescence. In acidic media, the quinoline nitrogen is protonated, forming a cationic species. In basic media, the phenolic hydroxyl group is deprotonated, yielding an anionic form. These different species exhibit distinct absorption and emission characteristics. For sensing applications, it is crucial to operate within a pH range where the desired species is stable and responsive to the target analyte.[12][13]

Section 2: Application as a Metal Ion Sensor

The primary application of AMQ and its derivatives is in the detection and quantification of metal ions. The nitrogen atom and the hydroxyl oxygen of the 8-hydroxyquinoline moiety form a highly effective chelation site for a variety of metal ions, including Zn²⁺, Al³⁺, and Mg²⁺.[1][7][14]

Mechanism of Chelation-Enhanced Fluorescence (CHEF)

The "turn-on" fluorescence response upon metal binding is a direct result of blocking non-radiative decay pathways.

-

Increased Rigidity: Chelation of a metal ion locks the ligand into a more rigid, planar conformation. This structural constraint reduces the energy lost through vibrational and rotational motions, favoring radiative decay (fluorescence).[1]

-

Inhibition of ESIPT: The metal ion's coordination to the phenolic oxygen and quinoline nitrogen effectively blocks the proton transfer pathway that quenches the fluorescence of the free ligand.[6]

This dual effect leads to a dramatic enhancement of the fluorescence signal, making these compounds highly sensitive probes. Derivatives of AMQ have been successfully developed as selective sensors for biologically and environmentally important ions like Fe³⁺ and Zn²⁺.[3][13][15][16]

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in AMQ.

Applications in Bioimaging

The ability to selectively detect metal ions has been leveraged for cellular imaging. Derivatives of 8-hydroxyquinoline have been successfully employed to visualize and map the distribution of intracellular ions like Mg²⁺ and Zn²⁺ in living cells using confocal microscopy, providing valuable insights into ion homeostasis and regulation.[12][14]

Section 3: Key Experimental Protocols

Accurate characterization of a fluorophore's properties is paramount. The following sections outline standardized protocols for measuring two key fluorescence parameters.

Protocol: Relative Fluorescence Quantum Yield (Φf) Determination

The relative method, which compares the sample's fluorescence to a well-characterized standard, is the most common and accessible approach for determining quantum yield.[17][18]

Caption: Workflow for relative fluorescence quantum yield determination.[17]

Step-by-Step Methodology:

-